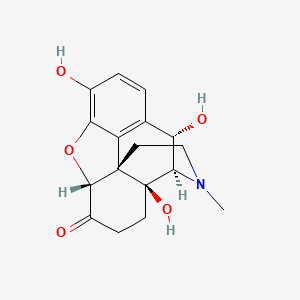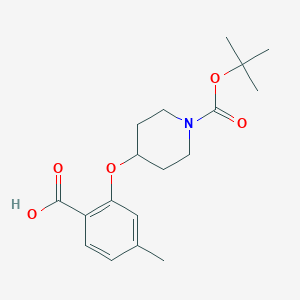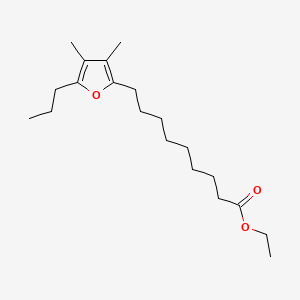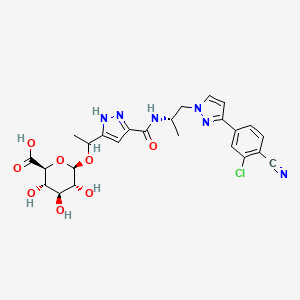
Darolutamide-Glu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Darolutamide-Glu is a compound primarily known for its role in the treatment of prostate cancer. It is an androgen receptor inhibitor that is used in combination with other therapies to treat metastatic hormone-sensitive prostate cancer and non-metastatic castration-resistant prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Darolutamide-Glu involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for the analysis and purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Darolutamide-Glu undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .
Aplicaciones Científicas De Investigación
Darolutamide-Glu has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of androgen receptor inhibition and to develop new therapeutic agents.
Biology: It is used in cellular and molecular biology research to investigate the role of androgen receptors in prostate cancer and other diseases.
Medicine: It is used in clinical research to evaluate its efficacy and safety in the treatment of prostate cancer and other androgen receptor-related conditions.
Industry: It is used in the pharmaceutical industry for the development and production of new androgen receptor inhibitors
Mecanismo De Acción
Darolutamide-Glu exerts its effects by competitively inhibiting the binding of androgens to their receptors. This inhibition prevents the activation of androgen receptors, thereby blocking the transcription of androgen-responsive genes. The molecular targets of this compound include the androgen receptor and associated signaling pathways, which are crucial for the growth and survival of prostate cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Darolutamide-Glu include other androgen receptor inhibitors such as enzalutamide and apalutamide. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness
This compound is unique in its ability to inhibit androgen receptors with high specificity and low potential for central nervous system side effects. This makes it a valuable option for patients who may not tolerate other androgen receptor inhibitors .
Propiedades
Fórmula molecular |
C25H27ClN6O8 |
|---|---|
Peso molecular |
575.0 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[1-[3-[[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]carbamoyl]-1H-pyrazol-5-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H27ClN6O8/c1-11(10-32-6-5-16(31-32)13-3-4-14(9-27)15(26)7-13)28-23(36)18-8-17(29-30-18)12(2)39-25-21(35)19(33)20(34)22(40-25)24(37)38/h3-8,11-12,19-22,25,33-35H,10H2,1-2H3,(H,28,36)(H,29,30)(H,37,38)/t11-,12?,19-,20-,21+,22-,25+/m0/s1 |
Clave InChI |
OKBOLZCXQYZEGL-IVRNUPPQSA-N |
SMILES isomérico |
C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


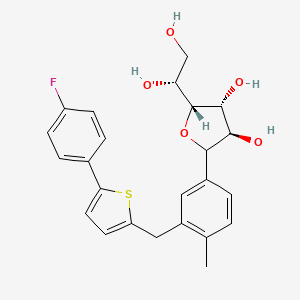

![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)
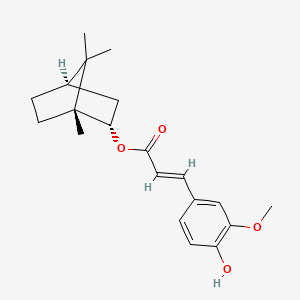
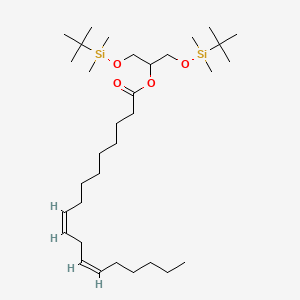
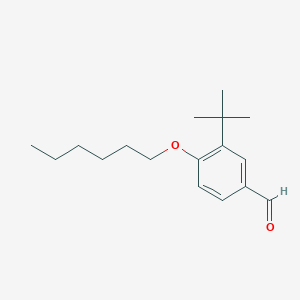
![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
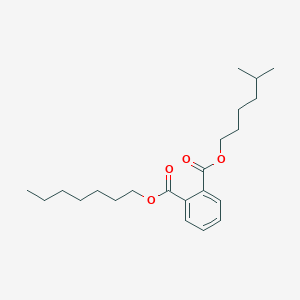
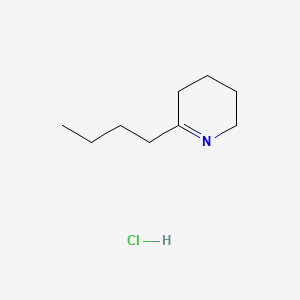
![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)
